molecular formula C18H23ClO5 B1609818 2-Chloro-3',4'-bis(pivaloyloxy)acetophenone CAS No. 185448-73-1

2-Chloro-3',4'-bis(pivaloyloxy)acetophenone

Cat. No.: B1609818
CAS No.: 185448-73-1
M. Wt: 354.8 g/mol
InChI Key: QEIBROVFKBAHDN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone involves its interaction with specific molecular targets. The compound can inhibit or activate certain pathways depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone can be compared with other similar compounds, such as:

  • 2-Chloro-3’,4’-bis(acetoxy)acetophenone
  • 2-Chloro-3’,4’-bis(butyryloxy)acetophenone
  • 2-Chloro-3’,4’-bis(valeryloxy)acetophenone

These compounds share similar structural features but differ in the nature of the ester groups attached to the acetophenone core. The uniqueness of 2-Chloro-3’,4’-bis(pivaloyloxy)acetophenone lies in its specific pivaloyloxy groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

[4-(2-chloroacetyl)-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClO5/c1-17(2,3)15(21)23-13-8-7-11(12(20)10-19)9-14(13)24-16(22)18(4,5)6/h7-9H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIBROVFKBAHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)CCl)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443888
Record name 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185448-73-1
Record name 2-CHLORO-3',4'-BIS(PIVALOYLOXY)ACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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